molecular formula C17H17NO2 B1234968 Cinnamoyltyramine

Cinnamoyltyramine

Cat. No. B1234968
M. Wt: 267.32 g/mol
InChI Key: KGOYCHSKGXJDND-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-trans-cinnamoyltyramine is a member of the class of cinnamamides that is tyramine substituted by a (1E)-3-oxo-1-phenylprop-1-en-3-yl group at the nitrogen atom. It is found in rice and exhibits an allelopathic effect to suppress the growth of weeds. It has a role as a phytoalexin, an antimicrobial agent, a platelet aggregation inhibitor and an allelochemical. It is a secondary carboxamide, a member of cinnamamides and a member of phenols. It derives from a tyramine and a trans-cinnamic acid.
Cinnamoyltyramine is a natural product found in Aristolochia elegans and Aristolochia cucurbitifolia with data available.

Scientific Research Applications

Anticancer Potential

N-Caffeoyltyramine, a derivative of cinnamoyltyramine, shows promising anticancer properties. It was found to be potent in inhibiting the proliferation of various cancer cell lines, including U937 and Jurkat cells. This inhibition is primarily achieved by decreasing protein tyrosine kinase activity and inducing caspase-3 activity, leading to cell death (Park & Schoene, 2003).

Plant Growth Inhibition

N-trans-cinnamoyltyramine (NTCT), synthesized from cinnamoyltyramine, exhibits strong inhibitory effects on plant growth. This compound, first identified in rice, significantly hampers the growth of cress and barnyardgrass at very low concentrations. This discovery highlights its potential application as a bioherbicide (Thi et al., 2017).

Antioxidant Properties

Cinnamoyltyramine and its derivatives have been studied for their antioxidant capacities. These compounds are effective in protecting DNA from oxidative damage and scavenging free radicals, suggesting their potential use in oxidative stress-related conditions (Yang, Song, & Liu, 2011).

Antibacterial Effects

Cinnamoylphenethylamines, which include cinnamoyltyramine, have been identified in plants like Amaranthus spp. and shown to possess antibacterial properties. This indicates their potential application in combating bacterial infections, particularly in plant protection and possibly in human medicine (Pedersen et al., 2010).

properties

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

IUPAC Name

(E)-N-[2-(4-hydroxyphenyl)ethyl]-3-phenylprop-2-enamide

InChI

InChI=1S/C17H17NO2/c19-16-9-6-15(7-10-16)12-13-18-17(20)11-8-14-4-2-1-3-5-14/h1-11,19H,12-13H2,(H,18,20)/b11-8+

InChI Key

KGOYCHSKGXJDND-DHZHZOJOSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NCCC2=CC=C(C=C2)O

SMILES

C1=CC=C(C=C1)C=CC(=O)NCCC2=CC=C(C=C2)O

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NCCC2=CC=C(C=C2)O

synonyms

N-cinnamoyltyramine
N-trans-cinnamoyltyramine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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